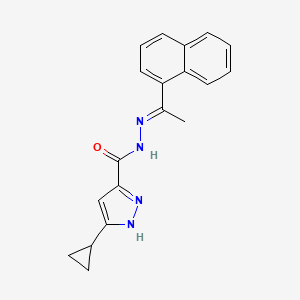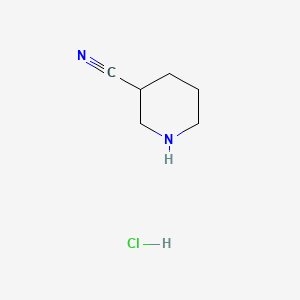![molecular formula C16H20N2S2 B2965932 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine CAS No. 1038385-53-3](/img/structure/B2965932.png)
2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, with the CAS number 1038385-53-3, is a chemical with the molecular formula C16H20N2S2 and a molecular weight of 304.47 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-c]pyridin-5-yl group attached to a 2-[4-(methylsulfanyl)phenyl]ethan-1-amine group . This structure contributes to its unique chemical properties.Scientific Research Applications
Synthetic Methodologies and Derivatives Research has focused on developing synthetic methodologies for creating derivatives of similar compounds, which are essential for pharmaceuticals, agrochemicals, and materials science. For instance, microwave-assisted synthesis has been utilized for preparing 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing the efficiency of modern synthetic techniques in generating complex heterocyclic compounds with potential applications in drug discovery and materials chemistry (Haribabu Ankati & E. Biehl, 2010).
Catalysis and Ligand Behavior Compounds with similar structures have been examined for their roles as ligands in catalytic systems, suggesting that 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine could serve as a ligand in transition metal catalysis, potentially improving the efficiency and selectivity of synthetic reactions. Studies on nucleophilicity and lability of thiazoles and pyridines in substitution reactions at platinum(II) complexes illustrate how sulfur and nitrogen donors influence catalytic activity, providing a basis for the use of similar compounds in catalysis (M. Bonivento et al., 1997).
Material Science Applications The structural properties of related compounds have been explored for their potential applications in materials science, such as the development of polymers with specific optical or electrical properties. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for example, demonstrate high refractive indices and small birefringences, indicating the suitability of similar sulfur-containing compounds for advanced materials applications (P. Tapaswi et al., 2015).
Antimicrobial and Biological Activity The synthesis and biological activity of heteroatomic compounds based on related structures have been investigated, highlighting the potential for these compounds to exhibit significant biological activities, including antimicrobial effects. Such studies underscore the importance of these compounds in the development of new therapeutic agents (Vagif Farzaliyev et al., 2020).
properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylsulfanylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-19-14-4-2-12(3-5-14)15(10-17)18-8-6-16-13(11-18)7-9-20-16/h2-5,7,9,15H,6,8,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMCDVXIMYVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)






![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)